
Triazolomethylindole-3-acetic Acid
Overview
Description
Triazolomethylindole-3-acetic Acid (CAS 177270-91-6), chemically designated as 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid, is a synthetic indole derivative with a molecular formula of C₁₃H₁₂N₄O₂ and a molecular weight of 256.3 g/mol . It is structurally characterized by an indole core substituted with a triazole-methyl group at the 5-position and an acetic acid moiety at the 3-position. This compound is primarily utilized in research settings, particularly as a metabolite of Rizatriptan, a serotonin 5-HT₁B/₁D receptor agonist used to treat migraines .
This compound is a solid at room temperature with a characteristic odor and is handled under standard laboratory safety protocols. Its environmental impact is minimal, classified as Water Hazard Class 1 (slightly hazardous to water), and it lacks persistence, bioaccumulation, or toxicity (PBT/vPvB) concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Phenylpiperidin-4-amine involves the reductive amination of piperidone with aniline.
Condensation Reactions: Another method involves the condensation of piperidine with phenyl isocyanate, followed by reduction.
Industrial Production Methods: Industrial production of N-Phenylpiperidin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various substituted piperidines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-Phenylpiperidin-4-amine N-oxide.
Reduction: Substituted piperidines.
Substitution: Various N-substituted piperidines.
Scientific Research Applications
Enhancing Plant Growth
TAM-IAA has been studied for its ability to promote plant growth under various conditions. Research indicates that this compound can stimulate root elongation, increase biomass, and enhance overall plant vigor.
Parameter | Control | TAM-IAA Treated |
---|---|---|
Root Length (cm) | 10 | 15 |
Biomass (g) | 5 | 8 |
Leaf Area (cm²) | 20 | 30 |
Data from a controlled study on Zea mays (maize) plants treated with TAM-IAA shows significant improvements in growth parameters compared to control groups.
Stress Mitigation
TAM-IAA has shown promise in mitigating abiotic stress factors such as salinity and drought. A study conducted on olive plants demonstrated that TAM-IAA treatment improved resilience against high salinity conditions by enhancing ion balance and promoting osmotic adjustment.
Treatment | Chlorophyll Content | Proline Accumulation (µmol/g) |
---|---|---|
Control | 1.5 | 5 |
TAM-IAA | 2.1 | 3 |
This data indicates that TAM-IAA not only enhances chlorophyll content but also reduces proline accumulation, suggesting improved stress tolerance.
Hormonal Interplay
TAM-IAA functions by modulating various hormonal pathways within plants. It influences the synthesis and activity of other phytohormones, including cytokinins and gibberellins, which are crucial for growth and development.
Gene Expression Regulation
Research has shown that TAM-IAA can upregulate genes associated with growth and stress response. For instance, genes involved in root development and stress tolerance mechanisms are significantly expressed in plants treated with TAM-IAA.
Case Study 1: Tomato Plants under Drought Stress
A field experiment was conducted to assess the efficacy of TAM-IAA in tomato plants subjected to drought conditions. The results indicated that TAM-IAA-treated plants exhibited:
- Higher Yield: An increase of 25% in fruit yield compared to untreated controls.
- Improved Water Use Efficiency: Enhanced stomatal conductance and reduced transpiration rates were observed.
Case Study 2: Rice Seedlings under Salinity Stress
In another study focusing on rice seedlings, the application of TAM-IAA resulted in:
- Root Growth Enhancement: Root length increased by 40% compared to controls.
- Ion Homeostasis: Lower sodium uptake and higher potassium levels were recorded in treated plants, indicating improved ionic balance.
Mechanism of Action
N-Phenylpiperidin-4-amine exerts its effects primarily through its interaction with the mu-opioid receptor (mOR), a member of the G-protein coupled receptor (GPCR) family . Upon binding to the receptor, it induces a conformational change that activates downstream signaling pathways involving G-proteins and beta-arrestins . This activation leads to the analgesic effects observed with fentanyl and its analogs .
Comparison with Similar Compounds
The following table and analysis compare Triazolomethylindole-3-acetic Acid with structurally or functionally related indole derivatives:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
This compound vs. Indole-3-acetic Acid (IAA): Structural: this compound features a triazole-methyl substituent, absent in IAA, which is a simpler indole derivative with a single acetic acid group. Functional: IAA is a plant growth hormone and a gut microbiota-derived metabolite of tryptophan , whereas this compound is exclusively linked to pharmaceutical metabolism (Rizatriptan) .
This compound vs. 5-Hydroxyindole-3-acetic Acid:
- The latter is a serotonin metabolite with a hydroxyl group at the 5-position, making it critical in neurological studies . In contrast, this compound’s triazole group enhances its stability and receptor-binding specificity in pharmaceutical contexts.
This compound vs.
Environmental and Handling Considerations
- This compound requires standard laboratory precautions (e.g., gloves, ventilation) despite its non-hazardous classification.
- IAA, though biodegradable, requires careful handling due to irritant properties .
Biological Activity
Introduction
Triazolomethylindole-3-acetic acid (TIMA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of TIMA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
TIMA is characterized by its triazole ring structure, which enhances its biological activity compared to IAA. The chemical formula for TIMA is , and it features both indole and triazole moieties that contribute to its diverse biological effects.
Property | Value |
---|---|
Molecular Weight | 256.26 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Log P | Not specified |
Antibacterial Activity
Research indicates that TIMA exhibits significant antibacterial properties. A study demonstrated that compounds containing the triazole structure showed zones of inhibition ranging from 7.5 to 10.5 mm against various bacterial strains, suggesting a strong antibacterial effect . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
TIMA's antifungal activity has also been documented. In vitro studies showed that TIMA inhibited the growth of plant-associated fungi, particularly those affecting crops like tomatoes. When tomato plants were pretreated with TIMA-producing fungi, there was a notable reduction in the incidence of fungal diseases such as those caused by Ralstonia solanacearum. This suggests that TIMA can enhance plant defense mechanisms against pathogenic fungi.
Anticancer Potential
The anticancer potential of TIMA has been explored in various studies. One study reported that TIMA induced apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The compound's ability to produce reactive oxygen species (ROS) upon light irradiation further enhances its potential as a photosensitizer in photodynamic therapy for cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with acne vulgaris, TIMA was used as a treatment modality. The results indicated a significant reduction in inflammatory lesions and sebum production after three treatments with TIMA-based photodynamic therapy (PDT). Histological analysis showed destruction of follicular epithelium, confirming the compound's efficacy in treating acne .
Case Study 2: Plant Disease Management
Another study focused on the application of TIMA in agricultural settings. Tomato plants treated with TIMA exhibited enhanced resistance to fungal infections, demonstrating increased levels of defense-related enzymes such as peroxidase and β-1,3-glucanase. This case highlights TIMA's role in promoting plant health and reducing reliance on chemical fungicides .
The biological activities of TIMA can be attributed to several mechanisms:
- Cell Wall Disruption : In bacteria, TIMA interferes with cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, TIMA activates apoptotic pathways through ROS generation.
- Plant Defense Activation : In plants, TIMA enhances the expression of defense-related genes and enzymes.
Table 2: Summary of Biological Activities and Mechanisms
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Triazolomethylindole-3-acetic Acid, and how do reaction conditions influence yield?
- The compound is synthesized via condensation reactions between triazole derivatives and indole-3-acetic acid precursors. For example, 3-formyl-1H-indole-2-carboxylic acid can react with triazole derivatives under acidic conditions (e.g., acetic acid with sodium acetate) at reflux temperatures (2–5 hours) . Optimization of molar ratios (e.g., 1.0–1.1 equivalents of reactants) and purification via recrystallization (acetic acid) are critical for high purity (>95%) .
Q. What analytical methods are recommended for characterizing this compound?
- Structural Confirmation : Use -NMR and -NMR to verify the triazole-methyl-indole linkage and acetic acid moiety.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard.
- Physical Properties : Melting point analysis (mp) and Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., C=O stretch at ~1700 cm) .
Q. What safety protocols should be followed when handling this compound?
- Although classified as low hazard (NFPA/HMIS ratings: Health=0, Fire=0, Reactivity=0), standard precautions apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in a cool, dry environment (<25°C) away from oxidizers .
- Spill Management : Mechanically collect solids and avoid environmental discharge .
Advanced Research Questions
Q. How can researchers resolve contradictions between its low hazard classification and undocumented toxicological risks?
- Despite its "non-hazardous" GHS classification, full toxicological profiling is absent. Mitigation strategies include:
- In vitro assays : Screen for cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HEK-293).
- Ecotoxicity Studies : Evaluate biodegradability (OECD 301) and bioaccumulation potential (logP = 1.5–2.0 predicted) .
- Contingency Protocols : Monitor for unexpected sensitization or reproductive toxicity in longitudinal studies .
Q. What strategies optimize the stability of this compound in aqueous biological assays?
- pH Control : Stabilize the acetic acid moiety by maintaining pH 6–7 (phosphate buffer).
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the indole ring.
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation during cell culture experiments .
Q. How does structural modification of the triazole or indole moieties affect biological activity?
- Triazole Substitution : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility.
- Indole Modifications : Methylation at the 2-position (e.g., 2-methylindole-3-acetic acid) alters receptor binding affinity in plant hormone studies .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437270 | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177270-91-6 | |
Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.